5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane
Overview
Description
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, otherwise known as DMPB, is a boron-containing compound used in a variety of scientific research applications. It is a stable, non-toxic compound that has proven to be useful in a wide range of biochemical and physiological experiments.
Scientific Research Applications
Hydrolytic Stability and Structural Insights
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane has been noted for its unusual degree of hydrolytic stability. Structural analysis through X-ray crystallography has revealed insights into its molecular structure, such as the nearly planar 1,3,2-dioxaborinane ring and bond lengths indicating delocalization confined to the heterocyclic ring (Emsley et al., 1989).
Reaction Mechanisms and Transformations
The compound has been studied for its reaction mechanisms with other chemicals like acetonitrile. This has led to the formation of various derivatives and has been pivotal in understanding the transformation processes involved (Kuznetsov et al., 1996).
Conformational Properties
Studies have also focused on the conformational properties of the compound. For instance, the synthesis of various alkyl-1,3,2-dioxaborinanes, including derivatives of 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane, has shown that these molecules are conformationally homogeneous and do not contain axial substituents in certain positions. These findings are significant for understanding the stereochemistry of such heterocycles (Kuznetsov et al., 1978).
Synthesis and Structural Studies
The compound has been used in the synthesis of potentially useful chiral isocyanomethylphosphonate synthons. The molecular structures of these synthons have been determined through single-crystal X-ray analysis, providing valuable insights into their stereochemistry and potential applications in organic synthesis (Weener et al., 1998).
Applications in Cross-Coupling Reactions
The compound has been reported in cross-coupling reactions, like Suzuki cross-coupling, to yield biaryls. Optimizing this process to obtain good yields under specific conditions highlights its utility in organic synthesis (Chaumeil et al., 2000).
Spectroscopic Studies
Spectroscopic studies involving 5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane have provided insights into the behavior of similar compounds under specific conditions, such as chemical ionization, thereby expanding the understanding of their molecular fragmentation and stability (Hancock & Weigel, 1979).
properties
IUPAC Name |
5,5-dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO2/c1-10-5-4-6-11(7-10)13-14-8-12(2,3)9-15-13/h4-7H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHZOLPTFFTLBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-2-(3-methylphenyl)-1,3,2-dioxaborinane |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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